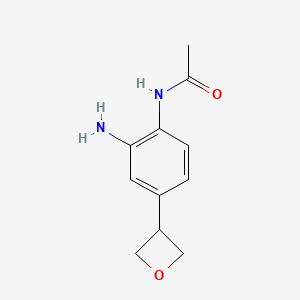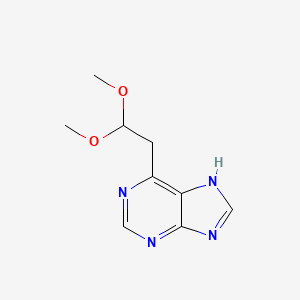
6-(2,2-Dimethoxyethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,2-Dimethoxyethyl)-9H-Purin ist eine chemische Verbindung, die zur Familie der Purine gehört. Purine sind heterozyklische aromatische organische Verbindungen, die aus einem Pyrimidinring bestehen, der mit einem Imidazolring verschmolzen ist. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer 2,2-Dimethoxyethylgruppe aus, die an die Purinstruktur gebunden ist. Purine spielen eine entscheidende Rolle in der Biochemie, insbesondere als Bestandteile von Nukleotiden, den Bausteinen der DNA und RNA.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(2,2-Dimethoxyethyl)-9H-Purin beinhaltet typischerweise die Einführung der 2,2-Dimethoxyethylgruppe in den Purinring. Eine gängige Methode ist die Alkylierung von Purinderivaten mit 2,2-Dimethoxyethylhalogeniden unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-Butoxid durchgeführt, die die nucleophile Substitutionsreaktion erleichtert.
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-(2,2-Dimethoxyethyl)-9H-Purin kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde für höhere Ausbeuten und Reinheit optimiert werden, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-(2,2-Dimethoxyethyl)-9H-Purin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die 2,2-Dimethoxyethylgruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Halogenide können in Substitutionsreaktionen verwendet werden, typischerweise unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Purinen erzeugen können.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,2-Dimethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions are common, where the 2,2-dimethoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized purines.
Wissenschaftliche Forschungsanwendungen
6-(2,2-Dimethoxyethyl)-9H-Purin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biologischen Systemen untersucht, insbesondere im Zusammenhang mit Nukleotidanalogen.
Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um sein Potenzial als Therapeutikum zu untersuchen, insbesondere bei der Behandlung von Virusinfektionen und Krebs.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-(2,2-Dimethoxyethyl)-9H-Purin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es als Analogon von natürlichen Nukleotiden wirken und die DNA- und RNA-Synthese stören. Dies kann die Replikation von Viren oder die Proliferation von Krebszellen hemmen. Die genauen Wege und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 6-(2,2-Dimethoxyethyl)-9H-purine involves its interaction with specific molecular targets. In biological systems, it may act as an analog of natural nucleotides, interfering with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,2-Dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indol: Diese Verbindung teilt die 2,2-Dimethoxyethylgruppe, hat aber eine andere Grundstruktur.
4,6-Dihydroxy-2-methylpyrimidin: Eine weitere heterozyklische Verbindung mit biologischer Aktivität, jedoch mit einem Pyrimidinkern anstelle eines Purinkerns.
Einzigartigkeit
6-(2,2-Dimethoxyethyl)-9H-Purin ist aufgrund seiner spezifischen Struktur einzigartig, die den Purinkern mit der 2,2-Dimethoxyethylgruppe kombiniert. Diese Kombination verleiht ihm einzigartige chemische und biologische Eigenschaften, die ihn für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
920503-29-3 |
|---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
6-(2,2-dimethoxyethyl)-7H-purine |
InChI |
InChI=1S/C9H12N4O2/c1-14-7(15-2)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12,13) |
InChI-Schlüssel |
YZILLAGCIVZLIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CC1=C2C(=NC=N1)N=CN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)


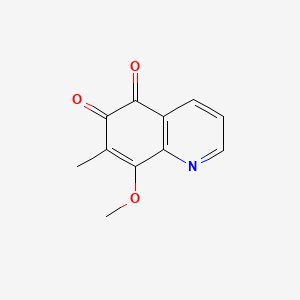
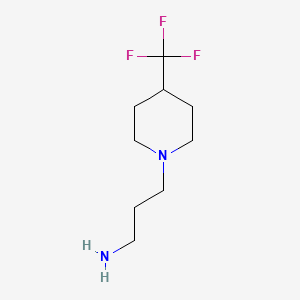
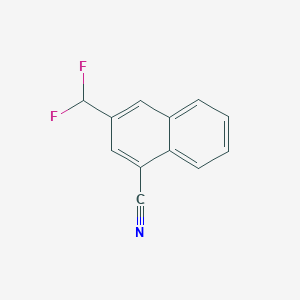
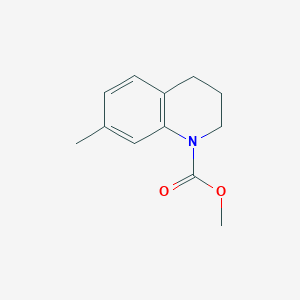
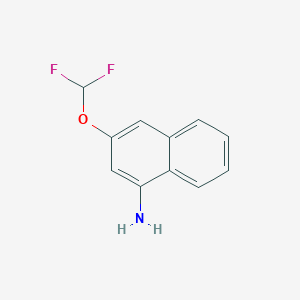

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
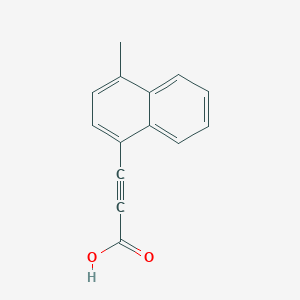
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-6-amine dihydrochloride](/img/structure/B11894623.png)

